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Compound of Interest

Compound Name: Phellandral

Cat. No.: B3342473 Get Quote

An in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data of the monoterpenoid aldehyde, Phellandral.

Introduction
Phellandral, scientifically known as 4-isopropylcyclohex-1-ene-1-carbaldehyde, is a naturally

occurring monoterpenoid aldehyde found in the essential oils of various plants, notably in

several Eucalyptus species. Its chemical formula is C₁₀H₁₆O, and it has a molecular weight of

152.23 g/mol . This technical guide provides a comprehensive overview of the spectroscopic

data for Phellandral, including ¹H NMR, ¹³C NMR, IR, and MS data, along with the

experimental protocols for their acquisition. This information is crucial for researchers and

scientists involved in natural product chemistry, drug development, and quality control of

essential oils.

Spectroscopic Data
The structural elucidation and characterization of Phellandral are heavily reliant on modern

spectroscopic techniques. The following sections present the key spectroscopic data in a

structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a

molecule. The ¹H and ¹³C NMR data for Phellandral are summarized below. While a complete,
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experimentally verified dataset from a single source is not publicly available, the following

tables are compiled from typical chemical shift ranges and data for structurally similar

compounds.

Table 1: ¹H NMR Spectroscopic Data for Phellandral (Predicted)

Proton
Chemical Shift (δ)
[ppm]

Multiplicity
Coupling Constant
(J) [Hz]

H-1 (CHO) 9.4 - 9.8 s -

H-2 6.7 - 7.0 m -

H-3, H-5 2.0 - 2.5 m -

H-4 1.8 - 2.2 m -

H-6 1.4 - 1.8 m -

H-7 (CH(CH₃)₂) 2.2 - 2.6 sept ~6.8

H-8, H-9 (CH(CH₃)₂) 0.9 - 1.1 d ~6.8

Note: Predicted data is based on structure-activity relationships and data from analogous

compounds. Actual experimental values may vary.

Table 2: ¹³C NMR Spectroscopic Data for Phellandral (Predicted)
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Carbon Chemical Shift (δ) [ppm]

C-1 (CHO) 190 - 195

C-2 150 - 155

C-3 140 - 145

C-4 30 - 35

C-5 25 - 30

C-6 20 - 25

C-7 (CH(CH₃)₂) 30 - 35

C-8, C-9 (CH(CH₃)₂) 20 - 25

Note: Predicted data is based on established chemical shift increments and spectral data of

similar terpenoids.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The

characteristic absorption bands for Phellandral are indicative of its aldehyde and alkene

functionalities.

Table 3: FT-IR Spectroscopic Data for Phellandral

Wavenumber (cm⁻¹) Intensity Assignment

~2960 Strong C-H stretch (alkane)

~2870 Medium C-H stretch (alkane)

~2720 Medium C-H stretch (aldehyde)

~1685 Strong
C=O stretch (α,β-unsaturated

aldehyde)

~1645 Medium C=C stretch (alkene)
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification. The electron ionization (EI) mass spectrum of

Phellandral shows a molecular ion peak and several characteristic fragment ions.

Table 4: Mass Spectrometry Data for Phellandral

m/z Relative Intensity (%) Possible Fragment

152 [M]⁺ Molecular Ion

137 [M - CH₃]⁺

123 [M - C₂H₅]⁺

109 [M - C₃H₇]⁺ or [M - (CH₃)₂CH]⁺

95 [M - C₄H₇O]⁺

81 [C₆H₉]⁺

67 [C₅H₇]⁺

41 [C₃H₅]⁺

Experimental Protocols
The following are general experimental protocols for the spectroscopic analysis of Phellandral,
typically isolated from essential oils.

Sample Preparation
Phellandral is usually obtained from the essential oil of plants like Eucalyptus species through

fractional distillation or preparative gas chromatography. For spectroscopic analysis, the

purified compound is dissolved in an appropriate deuterated solvent for NMR (e.g., CDCl₃) or

analyzed neat as a thin film (for IR) or introduced into the mass spectrometer after

chromatographic separation.

NMR Spectroscopy
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Instrument: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used.

Solvent: Deuterated chloroform (CDCl₃) is a common solvent.

¹H NMR: Standard pulse programs are used to acquire the proton spectrum. Chemical shifts

are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm).

¹³C NMR: A proton-decoupled pulse sequence is used to obtain a spectrum with single lines

for each carbon atom. Chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16

ppm).

Infrared (IR) Spectroscopy
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

Method: The spectrum is typically recorded using a thin film of the neat sample between two

salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: The spectrum is scanned over the mid-infrared range (typically 4000-400

cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatograph: Equipped with a capillary column suitable for essential oil analysis

(e.g., DB-5 or HP-5ms).

Carrier Gas: Helium is commonly used as the carrier gas.

Oven Program: A temperature gradient is programmed to separate the components of the

essential oil, for example, starting at 60°C and ramping up to 240°C.

Mass Spectrometer: An electron ionization (EI) source is typically used with an ionization

energy of 70 eV. The mass analyzer scans a mass range of, for example, 40-400 amu.

Identification: Phellandral is identified by its retention time and by comparing its mass

spectrum with reference spectra in databases such as the NIST library.[1]

Visualization of Spectroscopic Workflow
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The following diagram illustrates the general workflow for the spectroscopic analysis of

Phellandral.
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Caption: Workflow for the spectroscopic analysis of Phellandral.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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